N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core modified with a carbothioamide group at position 2, a 2,4-dichlorophenyl substituent at position 1, and a benzyl group at the N-position. This structure combines electron-withdrawing (2,4-dichlorophenyl) and bulky (benzyl) substituents, which influence its physicochemical properties and reactivity. While detailed molecular data for this compound are absent in the provided evidence, its structural analogs (e.g., –3) offer insights into comparative behavior.
Properties
IUPAC Name |
N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3S/c22-16-8-9-17(18(23)13-16)20-19-7-4-10-25(19)11-12-26(20)21(27)24-14-15-5-2-1-3-6-15/h1-10,13,20H,11-12,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOIEVYUJTWNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=S)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNS
- Molecular Weight : 397.35 g/mol
Anticancer Activity
Recent studies have focused on the anticancer potential of this compound. For instance, a study demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in the sub-G1 phase.
Key Findings :
- IC values for related compounds were found to be lower than that of established drugs like sorafenib, indicating superior efficacy in certain cases .
- Flow cytometry analysis confirmed that these compounds could effectively induce apoptotic cell death in HeLa cells.
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been investigated. Compounds with similar heterocyclic structures have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
In vitro Studies :
- Compounds demonstrated moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli.
- Structure-activity relationship studies indicated that modifications at specific positions on the aromatic ring could enhance antibacterial potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups (like chlorine) on the phenyl rings has been linked to increased potency against cancer cells and bacteria.
| Substituent | Effect on Activity |
|---|---|
| 2,4-Dichlorophenyl | Increases anticancer activity |
| Benzyl group | Enhances lipophilicity |
| Thioamide functionality | Contributes to biological activity |
Study 1: Anticancer Efficacy
A recent publication reported on a series of thioamide derivatives where this compound was evaluated for its anticancer properties. The study highlighted its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines through in vitro assays.
Study 2: Antimicrobial Testing
Another research effort focused on testing the antimicrobial efficacy of related compounds. The study utilized standard disk diffusion methods to assess activity against E. coli and S. aureus, revealing promising results that warrant further exploration into their therapeutic potential.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below highlights key differences between the target compound and structurally related derivatives:
Table 1: Structural Comparison of Dihydropyrrolo[1,2-a]pyrazine Carbothioamides
Key Observations :
- The benzyl group (target) is bulkier than the 2,6-diethylphenyl group (), likely increasing steric hindrance and reducing accessibility in reactions .
- Molecular Weight :
Electronic and Steric Profile
- Electron-Withdrawing vs. Donating Groups :
- Biological Implications :
- While biological data are absent in the evidence, the dichlorophenyl group’s electron-withdrawing nature could enhance binding to hydrophobic enzyme pockets compared to pyridinyl () or methoxyphenyl () substituents.
Q & A
Q. What experimental controls are critical when interpreting conflicting bioactivity results?
- Methodology :
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples.
- Dose-Response Repetition : Perform triplicate assays across independent batches to rule out batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
